

# Metal-Free Synthesis of Indoles from 2-Alkenylanilines: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-(But-2-en-1-yl)aniline

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This document provides detailed application notes and experimental protocols for the metal-free synthesis of indoles from 2-alkenylanilines. The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis without transition metal catalysts is of significant interest for avoiding metal contamination in pharmaceutical intermediates. The following sections detail various methodologies, present quantitative data for substrate scope, and provide step-by-step experimental procedures.

## DDQ-Mediated Oxidative C–H Amination

This method, developed by Youn and coworkers, utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to effect the intramolecular C–H amination of N-Tosyl-2-alkenylanilines. The reaction is operationally simple and provides access to a diverse range of substituted indoles.<sup>[1][2][3]</sup> A proposed mechanism involves a single electron transfer (SET) to generate a radical cation, followed by a migratorial process through a phenonium ion intermediate.<sup>[1][2][3]</sup>

## Data Presentation: Substrate Scope of DDQ-Mediated Indole Synthesis

Entry	Substrate (N-Ts-2-alkenylaniline)	Product	Yield (%)
1	4-methyl-N-(2-styrylphenyl)benzenesulfonamide	2-phenyl-1-tosyl-1H-indole	95
2	N-(2-(4-methylstyryl)phenyl)-4-methylbenzenesulfonamide	2-(p-tolyl)-1-tosyl-1H-indole	96
3	N-(2-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide	2-(4-methoxyphenyl)-1-tosyl-1H-indole	97
4	N-(2-(4-chlorostyryl)phenyl)-4-methylbenzenesulfonamide	2-(4-chlorophenyl)-1-tosyl-1H-indole	85
5	N-(4-chloro-2-styrylphenyl)-4-methylbenzenesulfonamide	5-chloro-2-phenyl-1-tosyl-1H-indole	93
6	4-methyl-N-(4-methyl-2-styrylphenyl)benzenesulfonamide	5-methyl-2-phenyl-1-tosyl-1H-indole	94
7	N-(2-(prop-1-en-2-yl)phenyl)-4-methylbenzenesulfonamide	2-methyl-1-tosyl-1H-indole	75

## Experimental Protocol: Synthesis of 2-phenyl-1-tosyl-1H-indole

### Materials:

- N-(2-styrylphenyl)-4-methylbenzenesulfonamide (1a)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 1,4-Dioxane, anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

### Procedure:

- To a solution of N-(2-styrylphenyl)-4-methylbenzenesulfonamide (0.1 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (1.0 mL) is added DDQ (0.12 mmol, 1.2 equiv).
- The reaction mixture is stirred at 100 °C for the time indicated by TLC analysis (typically 1-3 hours).
- Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane (10 mL) and washed with saturated aqueous  $\text{NaHCO}_3$  (2 x 10 mL) and brine (10 mL).
- The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated in vacuo.

- The crude product is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-1-tosyl-1H-indole.

## NIS-Mediated Cascade C–N Bond Formation/Aromatization

A rapid and efficient synthesis of indoles from N-Ts-2-alkenylanilines can be achieved using N-iodosuccinimide (NIS) as a mediator. This method proceeds under mild conditions without the need for additional catalysts or additives and offers very good yields for a variety of substrates. [\[4\]](#)

## Data Presentation: Substrate Scope of NIS-Mediated Indole Synthesis

Entry	Substrate (N-Ts-2-alkenylaniline)	Solvent	Time (h)	Yield (%)
1	4-methyl-N-(2-styrylphenyl)benzenesulfonamide	CHCl <sub>3</sub>	0.5	95
2	N-(2-(4-methylstyryl)phenyl)-4-methylbenzenesulfonamide	CHCl <sub>3</sub>	0.5	96
3	N-(2-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide	CHCl <sub>3</sub>	0.5	92
4	N-(2-(4-chlorostyryl)phenyl)-4-methylbenzenesulfonamide	CHCl <sub>3</sub>	1	93
5	N-(4-chloro-2-styrylphenyl)-4-methylbenzenesulfonamide	CHCl <sub>3</sub>	1	91
6	4-methyl-N-(4-methyl-2-styrylphenyl)benzenesulfonamide	CHCl <sub>3</sub>	0.5	94
7	N-(2-(prop-1-en-2-yl)phenyl)-4-methylbenzenesulfonamide	CHCl <sub>3</sub>	2	85

## Experimental Protocol: Synthesis of 2-phenyl-1-tosyl-1H-indole

### Materials:

- N-(2-styrylphenyl)-4-methylbenzenesulfonamide (1a)
- N-Iodosuccinimide (NIS)
- Chloroform ( $\text{CHCl}_3$ )
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

### Procedure:

- To a solution of N-(2-styrylphenyl)-4-methylbenzenesulfonamide (0.1 mmol, 1.0 equiv) in chloroform (1.0 mL) is added NIS (0.2 mmol, 2.0 equiv).
- The reaction mixture is stirred at room temperature for 30 minutes.
- The reaction is quenched by the addition of saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  (10 mL).
- The layers are separated, and the aqueous layer is extracted with chloroform (3 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-1-tosyl-1H-indole.

## Electrochemical Iodine-Mediated $\text{C}(\text{sp}^2)\text{-H}$ Amination

An electrochemical approach provides a metal-free method for the intramolecular C(sp<sup>2</sup>)-H amination of 2-vinylanilines.[5] This method uses iodine as a mediator and allows for the switchable synthesis of indoline and indole derivatives.[5] The reaction proceeds under mild conditions without the need for stoichiometric chemical oxidants.[5]

## Data Presentation: Substrate Scope of Electrochemical Indole Synthesis

Entry	Substrate (2-vinylaniline)	Product	Yield (%)
1	N-(2-vinylaniline)	Indole	85
2	N-methyl-2-vinylaniline	1-methyl-1H-indole	92
3	4-methyl-2-vinylaniline	5-methyl-1H-indole	88
4	4-methoxy-2-vinylaniline	5-methoxy-1H-indole	86
5	4-chloro-2-vinylaniline	5-chloro-1H-indole	82
6	N-(2-(prop-1-en-2-yl)phenyl)amine	2-methyl-1H-indole	78

## Experimental Protocol: General Procedure for Electrochemical Indole Synthesis

Materials and Equipment:

- 2-Vinylaniline substrate
- Tetramethylammonium iodide (Me<sub>4</sub>NI)
- Ammonium hexafluorophosphate (NH<sub>4</sub>PF<sub>6</sub>)
- Acetonitrile (CH<sub>3</sub>CN), anhydrous
- Water

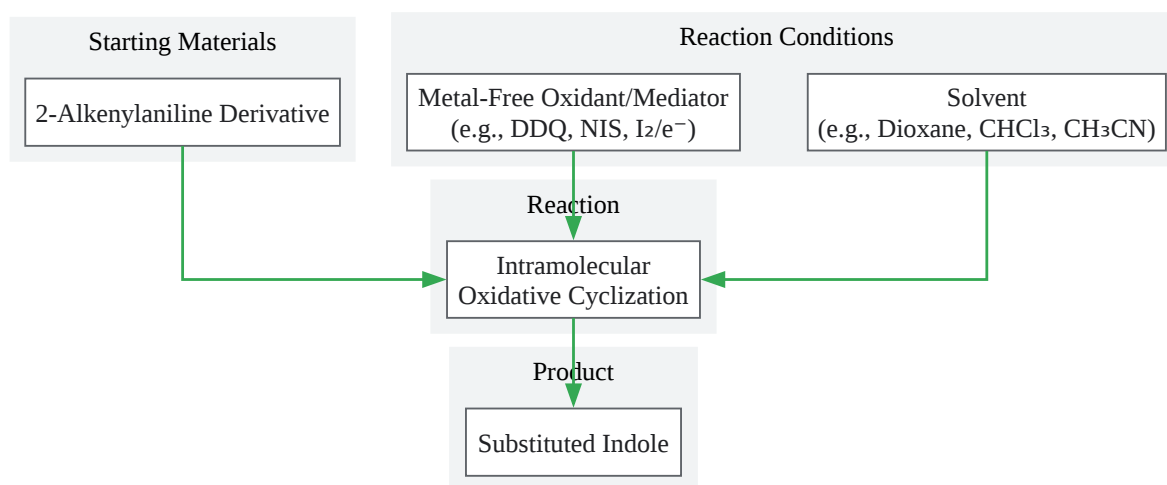
- Undivided electrochemical cell
- Graphite anode
- Platinum cathode
- DC power supply

#### Procedure:

- In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the 2-vinylaniline substrate (0.5 mmol),  $\text{Me}_4\text{NI}$  (0.25 mmol), and  $\text{NH}_4\text{PF}_6$  (0.5 mmol) in a mixture of  $\text{CH}_3\text{CN}/\text{H}_2\text{O}$  (5:1, 6 mL).
- The electrolysis is carried out at a constant current of 5 mA at room temperature.
- The reaction progress is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated.
- The crude product is purified by flash column chromatography on silica gel.

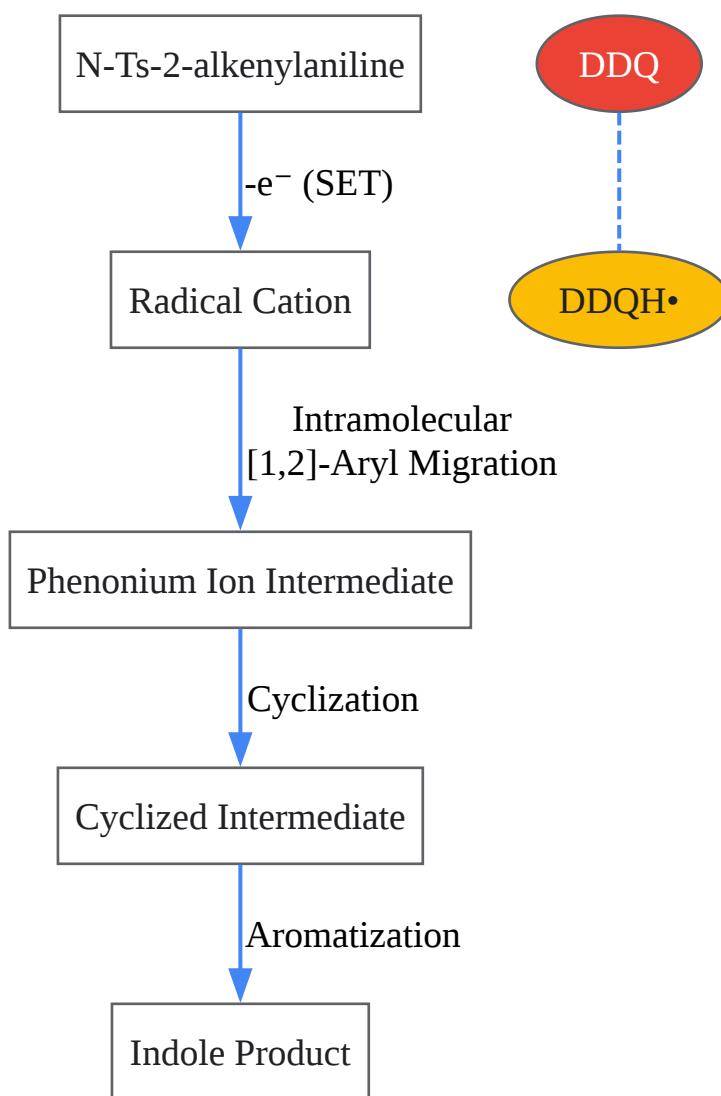
## Visualizations





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Caption: General workflow for the metal-free synthesis of indoles.



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Caption: Proposed mechanism for DDQ-mediated indole synthesis.

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